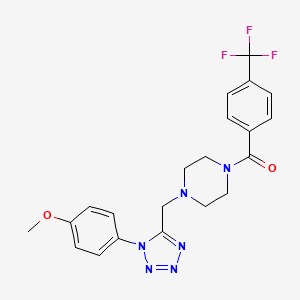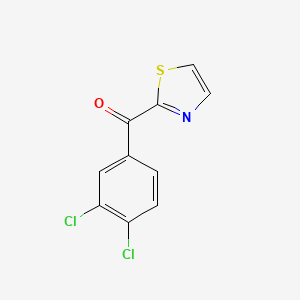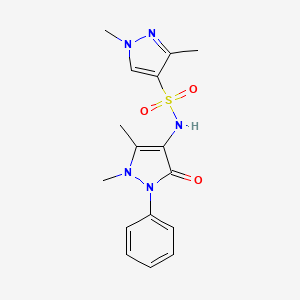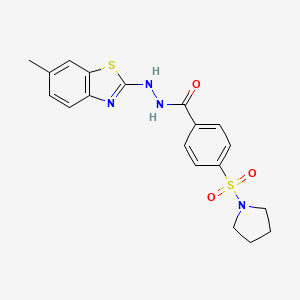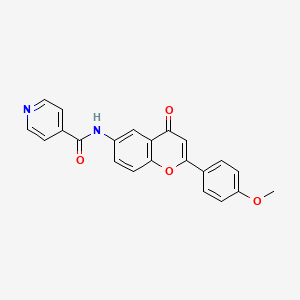
N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a chromenone core, a methoxyphenyl group, and an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin to form the chromenone core. This intermediate is then reacted with isonicotinoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave irradiation to accelerate the reaction process, reducing the overall reaction time and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydrochromenone derivatives, and various substituted analogs depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications in the treatment of diseases like tuberculosis and cancer.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as lipoxygenases and interact with DNA, leading to its antimicrobial and anticancer effects. The compound’s chromenone core plays a crucial role in its binding to these targets, affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)isonicotinamide: Similar in structure but with a thiazolidinone core.
4-methoxyphenyl-1H-indole: Contains a methoxyphenyl group but differs in the core structure.
4-methoxyphenyl-1H-imidazole: Another compound with a methoxyphenyl group but an imidazole core.
Uniqueness
N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide is unique due to its chromenone core, which imparts specific chemical and biological properties
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-27-17-5-2-14(3-6-17)21-13-19(25)18-12-16(4-7-20(18)28-21)24-22(26)15-8-10-23-11-9-15/h2-13H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOURIGHVNFDTDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3000516.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3000518.png)
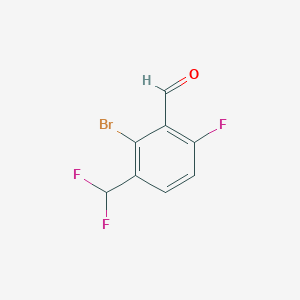
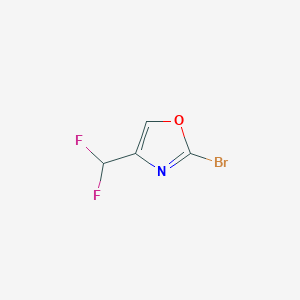
![2-(2,4-dichlorophenoxy)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B3000522.png)

![N'-(2-Cyanophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B3000525.png)
![N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide](/img/structure/B3000528.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B3000531.png)
